1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4,5-dichlorobenzenesulfonyl chloride and 2-methoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 2-bromo-4,5-dichlorobenzenesulfonyl chloride is reacted with 2-methoxyaniline to form the intermediate product, which is then cyclized with piperazine to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine.
Reduction: Formation of 1-(2-Bromo-4,5-dichlorobenzenesulfide)-4-(2-methoxyphenyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is unique due to the specific combination of substituents on the benzene ring and the piperazine moiety, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O3S/c1-25-16-5-3-2-4-15(16)21-6-8-22(9-7-21)26(23,24)17-11-14(20)13(19)10-12(17)18/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKRGHALQPXPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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